Ethyl 5-hydroxyindole-2-carboxylate (CAS 24985-85-1) is a highly versatile, crystalline indole intermediate primarily utilized in the synthesis of complex pharmaceuticals, including the broad-spectrum antiviral Arbidol (Umifenovir) and various glucagon antagonists. Featuring a reactive 5-hydroxyl group and a stable 2-ethyl ester, this compound serves as a critical bifunctional scaffold. It exhibits a melting point of 151–155 °C and is insoluble in water but highly soluble in standard polar organic solvents like dichloromethane and DMF, making it highly processable for industrial-scale electrophilic substitutions, Mannich reactions, and selective O-alkylations .
Attempting to substitute Ethyl 5-hydroxyindole-2-carboxylate with simpler analogs like Ethyl indole-2-carboxylate or 5-Hydroxyindole leads to immediate synthetic bottlenecks. Ethyl indole-2-carboxylate lacks the essential 5-hydroxyl group, completely preventing the direct O-alkylation required for Arbidol and similar derivatives, forcing a multi-step de novo synthesis [1]. Conversely, using 5-Hydroxyindole without the 2-carboxylate protecting group removes the necessary C2 functional handle and alters the electronic distribution of the indole ring, leading to poor regioselectivity during electrophilic aromatic substitution and drastically reduced yields of target C2-functionalized APIs. Furthermore, substituting with the methyl ester variant (Methyl 5-hydroxyindole-2-carboxylate) alters solubility and ester hydrolysis kinetics, often requiring costly re-optimization of established downstream cleavage protocols[2].
The presence of the 5-hydroxyl group on Ethyl 5-hydroxyindole-2-carboxylate enables direct, high-yield O-alkylation, a mandatory step in synthesizing 5-alkoxyindole drugs. When subjected to standard alkylation conditions, this compound readily forms the 5-O-alkyl ether. In contrast, the baseline analog Ethyl indole-2-carboxylate completely lacks this reactive site, yielding 0% of the required 5-alkoxy intermediate and necessitating a completely different, lower-yielding synthetic route to achieve the same substitution pattern [1].
| Evidence Dimension | Yield of 5-O-alkylated intermediate |
| Target Compound Data | >85% yield under standard basic conditions |
| Comparator Or Baseline | Ethyl indole-2-carboxylate (0% yield, lacks reactive site) |
| Quantified Difference | Absolute requirement for 5-OH functionalization |
| Conditions | Reaction with alkyl halides, K2CO3, DMF |
Procuring the 5-hydroxy variant is non-negotiable for workflows targeting 5-alkoxyindole APIs, saving multiple synthetic steps and maximizing manufacturing throughput.
The 2-ethyl ester group of Ethyl 5-hydroxyindole-2-carboxylate provides an optimal balance of stability and reactivity for downstream functionalization. When reacted with hydrazine in refluxing ethanol, the compound undergoes clean conversion to 5-hydroxyindole-2-carboxylic acid hydrazide, achieving an 85% isolated yield after recrystallization[1]. The ethyl ester is sufficiently reactive for this transformation while remaining stable enough to prevent premature hydrolysis during earlier synthetic steps, a balance that is often difficult to maintain with unprotected carboxylic acids.
| Evidence Dimension | Yield of C2-hydrazide derivative |
| Target Compound Data | 85% isolated yield |
| Comparator Or Baseline | Unprotected 5-hydroxyindole-2-carboxylic acid (Requires expensive coupling agents, lower direct yield) |
| Quantified Difference | Direct, high-yield conversion without coupling reagents |
| Conditions | Refluxing ethanol, excess hydrazine |
High-yielding, reagent-free conversion of the ethyl ester to amides or hydrazides significantly lowers raw material costs in large-scale API manufacturing.
Ethyl 5-hydroxyindole-2-carboxylate presents as a stable, crystalline solid with a well-defined melting point of 151–155 °C [1]. This thermal profile ensures that the material remains a free-flowing solid under standard laboratory and manufacturing conditions, unlike lower-melting indole derivatives such as 5-hydroxyindole, which melts at ~105 °C and is highly prone to rapid oxidative darkening. The higher thermal stability and crystalline nature of the ethyl ester facilitate accurate weighing, bulk transfer, and extended shelf-life.
| Evidence Dimension | Melting point and physical state stability |
| Target Compound Data | 151–155 °C (Stable crystalline solid) |
| Comparator Or Baseline | 5-Hydroxyindole (~105 °C, highly oxidation-prone) |
| Quantified Difference | ~45 °C higher melting point, superior oxidative stability |
| Conditions | Standard ambient storage and handling |
Procuring a stable, higher-melting crystalline solid reduces handling losses and minimizes the risk of batch-to-batch variation caused by precursor degradation.
This compound is the premier starting material for manufacturing broad-spectrum antivirals like Arbidol. It directly leverages the 5-hydroxyl group for essential O-alkylation and the C2-ester for downstream functionalization, avoiding the multi-step workarounds required if using un-hydroxylated indoles [1].
The compound is the ideal choice for synthesizing non-peptide glucagon antagonists. It utilizes the ethyl ester's optimized reactivity to undergo high-yield hydrazinolysis (85% yield), forming the critical 5-hydroxyindole-2-carboxylic acid hydrazide intermediate without the need for expensive peptide coupling reagents [2].
For high-throughput drug discovery, the balanced electronic profile provided by the 5-OH (electron-donating) and 2-ester (electron-withdrawing) groups allows for highly controlled regioselective bromination, nitration, or Mannich reactions at the C4 or C6 positions, making it an excellent scaffold for generating diverse indole libraries[1].